4-Piperidinone, 1,2,5-trimethyl-, oxime
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Overview
Description
4-Piperidinone, 1,2,5-trimethyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a functional group with the general formula RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Piperidinone, 1,2,5-trimethyl-, oxime can be synthesized through the reaction of 4-Piperidinone, 1,2,5-trimethyl- with hydroxylamine. The reaction typically involves the condensation of the ketone with hydroxylamine under acidic or basic conditions to form the oxime. The reaction is generally carried out in a solvent such as ethanol or water, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinone, 1,2,5-trimethyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
4-Piperidinone, 1,2,5-trimethyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1,2,5-trimethyl-, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
- 4-Piperidinone, 1-(phenylmethyl)-
- 1,2,5-Trimethyl-4-piperidinone
Comparison: 4-Piperidinone, 1,2,5-trimethyl-, oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the oxime group allows for unique interactions with molecular targets and enables specific synthetic transformations that are not possible with other piperidinone derivatives .
Properties
IUPAC Name |
N-(1,2,5-trimethylpiperidin-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-5-10(3)7(2)4-8(6)9-11/h6-7,11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKISBIHPDPWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO)C(CN1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385125 |
Source
|
Record name | 4-Piperidinone, 1,2,5-trimethyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113849-83-5 |
Source
|
Record name | 4-Piperidinone, 1,2,5-trimethyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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